molecular formula C10H11ClO2 B13881962 Methyl 2-(3-chloro-4-methylphenyl)acetate

Methyl 2-(3-chloro-4-methylphenyl)acetate

Cat. No.: B13881962
M. Wt: 198.64 g/mol
InChI Key: HHBUBCLYJFOHNK-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-methylphenyl)acetate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chloro-4-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-chloro-4-methylbenzoic acid or 3-chloro-4-methylacetophenone.

    Reduction: 3-chloro-4-methylphenylmethanol.

    Substitution: Various substituted phenylacetic esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-chloro-4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-4-methylphenyl)acetate depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the chlorine atom is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(3-methylphenyl)acetate

Uniqueness

Methyl 2-(3-chloro-4-methylphenyl)acetate is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

methyl 2-(3-chloro-4-methylphenyl)acetate

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

HHBUBCLYJFOHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)Cl

Origin of Product

United States

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